Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(4-pyridinylmethyl)-
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Overview
Description
Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(4-pyridinylmethyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyridine ring substituted with three phenyl groups and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(4-pyridinylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-triphenylpyridine with a suitable pyridinylmethylating agent can yield the desired compound. The reaction typically requires the presence of a catalyst and may be conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(4-pyridinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(4-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triphenyl-substituted pyridines and dihydropyridines, such as:
- 2,4,6-Triphenylpyridine
- 2,4,6-Triphenyl-1,4-dihydropyridine
- 2,4,6-Triphenyl-4-pyridinylpyridine
Uniqueness
What sets Pyridine, 1,2-dihydro-2,4,6-triphenyl-1-(4-pyridinylmethyl)- apart is its unique combination of phenyl and pyridinylmethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
61655-23-0 |
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Molecular Formula |
C29H24N2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2,4,6-triphenyl-1-(pyridin-4-ylmethyl)-2H-pyridine |
InChI |
InChI=1S/C29H24N2/c1-4-10-24(11-5-1)27-20-28(25-12-6-2-7-13-25)31(22-23-16-18-30-19-17-23)29(21-27)26-14-8-3-9-15-26/h1-21,28H,22H2 |
InChI Key |
LJQRBAVCIHBBBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C=C(N2CC3=CC=NC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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